molecular formula C8H9NO3 B2957132 Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2173999-31-8

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2957132
CAS No.: 2173999-31-8
M. Wt: 167.164
InChI Key: RSZHANPALPAIKP-UHFFFAOYSA-N
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Description

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a fused cyclopropane-oxane ring system. Its structure includes a methyl ester at position 3 and a cyano group, which distinguishes it from simpler bicyclo[3.1.0]hexane derivatives. This compound is primarily used in pharmaceutical and organic synthesis research due to its rigid bicyclic framework and functional versatility .

Properties

IUPAC Name

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7(10)8(4-9)2-5-6(3-8)12-5/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZHANPALPAIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2C(C1)O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a nitrile oxide, followed by esterification. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 36597-03-2)
  • Structure: Lacks the cyano group at position 3.
  • Molecular Formula : C₇H₁₀O₃ (MW: 142.15 g/mol).
  • Key Differences: The absence of the cyano group reduces polarity and may decrease reactivity in nucleophilic substitution reactions. This compound is often used as a precursor for more complex derivatives .
Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 335599-07-0)
  • Structure : Ethyl ester at position 6 and oxygen at position 3 (vs. methyl ester and oxygen at position 6 in the target compound).
  • Molecular Formula : C₈H₁₂O₃ (MW: 156.18 g/mol).
  • The altered oxygen position modifies ring strain and reactivity .
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2)
  • Structure : Replaces the oxygen bridge with a nitrogen atom (aza substitution) and includes a tert-butyl ester.
  • Molecular Formula: C₉H₁₅NO₃ (MW: 185.22 g/mol).
  • Key Differences : The nitrogen introduces basicity, enabling coordination with metal catalysts or participation in acid-base reactions. This compound is valuable in medicinal chemistry for protease inhibition studies .
3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2121431-60-3)
  • Structure : Carboxylic acid at position 6 and methyl ester at position 3.
  • Molecular Formula : C₉H₁₂O₄ (MW: 184.19 g/mol).
  • Key Differences : The carboxylic acid group enhances water solubility and enables conjugation with amines or alcohols, making it suitable for peptide-mimetic drug design .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate C₈H₉NO₃ 167.16 (estimated) Not explicitly provided 3-Cyano, 3-methyl ester
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate C₇H₁₀O₃ 142.15 36597-03-2 3-Methyl ester
Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate C₈H₁₂O₃ 156.18 335599-07-0 6-Ethyl ester
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate C₉H₁₅NO₃ 185.22 114214-49-2 3-tert-Butyl ester, 3-aza bridge

Biological Activity

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, also known by its CAS number 2173999-31-8, is a bicyclic compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₇H₉N₁O₃
  • Molecular Weight : 141.15 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : 188.5 °C at 760 mmHg
  • SMILES Notation : COC(=O)C1(CC2C(C1)O2)C#N

1. Inhibition of Enzymatic Pathways

Research indicates that compounds similar to this compound can inhibit key enzymatic pathways involved in cellular metabolism. For instance, studies on related compounds have shown that they can act as inhibitors of fatty acid synthase (FASN), a critical enzyme in lipid biosynthesis, which is often overexpressed in cancer cells .

2. Antioxidant Properties

Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress. Antioxidants are crucial in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Study on Anticancer Activity

A significant study investigated the effects of related bicyclic compounds on cancer cell lines. The results indicated that these compounds could reduce cell viability and induce apoptosis in specific cancer types through the modulation of metabolic pathways, including those involving mitochondrial function .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies typically focus on the compound's impact on cell viability, oxidative stress markers, and potential genotoxic effects. The findings suggest a moderate toxicity profile at higher concentrations, necessitating further research to establish safe dosage levels for therapeutic use .

Comparative Biological Activity Table

Compound NameCAS NumberBiological ActivityReferences
This compound2173999-31-8Potential FASN inhibitor; antioxidant properties , ,
C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid)Not ApplicableFASN inhibitor with anticancer effects
5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-oneNot ApplicableAntioxidant and antimicrobial activity

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